(4-chlorophenyl)(3,3-dimethylmorpholino)methanone
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Overview
Description
(4-chlorophenyl)(3,3-dimethylmorpholino)methanone is an organic compound with the molecular formula C13H16ClNO2 and a molecular weight of 253.72 g/mol . This compound is characterized by the presence of a chlorophenyl group and a dimethylmorpholino group attached to a methanone core. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)(3,3-dimethylmorpholino)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 3,3-dimethylmorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)(3,3-dimethylmorpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
(4-chlorophenyl)(3,3-dimethylmorpholino)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)(3,3-dimethylmorpholino)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-chlorophenyl)(3,3-dimethylmorpholino)methanone is similar to other chlorophenyl and morpholino derivatives, such as (4-chlorophenyl)morpholine and (3,3-dimethylmorpholino)methanone .
Uniqueness
- The unique combination of the chlorophenyl and dimethylmorpholino groups in this compound gives it distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound (4-chlorophenyl)(3,3-dimethylmorpholino)methanone is a significant chemical entity with diverse biological activities. This article reviews its biochemical properties, cellular effects, molecular mechanisms, and pharmacological implications based on recent studies and findings.
This compound has been shown to interact with various enzymes and proteins, including:
- cAMP-dependent protein kinase catalytic subunit alpha
- cAMP-dependent protein kinase inhibitor alpha
- RAC-beta serine/threonine-protein kinase
- Glycogen synthase kinase-3 beta
These interactions suggest that the compound plays a vital role in modulating cellular signaling pathways critical for various physiological processes.
Cellular Effects
The compound exhibits significant effects on different cell types, influencing:
- Cell growth and differentiation : It has been observed to affect the growth of endometrial implants, indicating potential applications in reproductive health.
- Cell signaling pathways : The compound modulates key pathways that regulate gene expression and cellular metabolism.
Table 1: Summary of Cellular Effects
Effect Type | Description |
---|---|
Cell Growth | Modulates proliferation of endometrial cells |
Signaling Pathways | Influences cAMP and protein kinase pathways |
Gene Expression | Alters transcriptional activity |
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular responses. Its interaction with protein kinases suggests a role in phosphorylation events critical for cellular signaling.
Case Study: Inhibition of Protein Kinases
In laboratory settings, studies have demonstrated that the compound can inhibit glycogen synthase kinase-3 beta (GSK-3β), a key regulator in various cellular processes. This inhibition has implications for therapeutic strategies in diseases such as cancer and diabetes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound are crucial factors influencing its long-term effects on cellular function. Research indicates that while the compound remains stable under certain conditions, its biological activity may diminish over time.
Dosage Effects in Animal Models
Research involving animal models has shown that the effects of this compound vary significantly with dosage:
- Lower doses : May exhibit beneficial effects such as reducing bone loss in ovariectomized rats.
- Higher doses : Could lead to adverse effects or toxicity.
Table 2: Dosage Effects Observed
Dose Range | Observed Effect |
---|---|
Low (<10 mg/kg) | Beneficial effects on bone density |
High (>50 mg/kg) | Potential toxicity observed |
Properties
IUPAC Name |
(4-chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-13(2)9-17-8-7-15(13)12(16)10-3-5-11(14)6-4-10/h3-6H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAWBIBFTYMUMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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